molecular formula C18H22N2O4 B5541249 Ethyl 4-[(2-ethylphenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Ethyl 4-[(2-ethylphenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B5541249
M. Wt: 330.4 g/mol
InChI Key: ZCXITGSIAINNMR-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-ethylphenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound with a unique structure that includes a tetrahydropyridine ring, a carbamoyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2-ethylphenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-ethylphenyl isocyanate with ethyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate under controlled conditions. The reaction is usually carried out in an inert atmosphere using a solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst to proceed efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2-ethylphenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Ethyl 4-[(2-ethylphenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[(2-ethylphenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Ethyl 4-[(2-ethylphenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate can be compared with similar compounds such as:

    Ethyl 1-[5-[(4-ethylphenyl)carbamoyl]-2-fluorophenyl]sulfonylpiperidine-3-carboxylate: This compound has a similar structure but includes a fluorophenyl group and a sulfonylpiperidine ring.

    N-ethyl-4-{[5-(methoxycarbamoyl)-2-methylphenyl]amino}-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide: This compound contains a pyrrolo[2,1-f][1,2,4]triazine ring and targets different molecular pathways.

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 4-[(2-ethylphenyl)carbamoyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-4-12-8-6-7-9-14(12)20-17(22)13-10-15(21)19-11(3)16(13)18(23)24-5-2/h6-9,13H,4-5,10H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXITGSIAINNMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2CC(=O)NC(=C2C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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